Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-

Lipophilicity Permeability Drug-likeness

Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- (CAS 1016735-05-9), also named 1-[2-(2-methoxyethoxy)phenyl]ethan-1-amine, is a chiral primary amine with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. It belongs to the class of ortho-alkoxy-substituted α-methylbenzylamines, which are widely employed as chiral building blocks, resolving agents, and ligands in asymmetric synthesis.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 1016735-05-9
Cat. No. B3072401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-
CAS1016735-05-9
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OCCOC)N
InChIInChI=1S/C11H17NO2/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3
InChIKeyAKFWSJKRLGPSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1016735-05-9 (Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-) Procurement-Relevant Features


Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl- (CAS 1016735-05-9), also named 1-[2-(2-methoxyethoxy)phenyl]ethan-1-amine, is a chiral primary amine with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. It belongs to the class of ortho-alkoxy-substituted α-methylbenzylamines, which are widely employed as chiral building blocks, resolving agents, and ligands in asymmetric synthesis [1]. The compound features a 2-(2-methoxyethoxy) side chain, which introduces an additional ether oxygen relative to simple 2-methoxy or unsubstituted α-methylbenzylamine analogs [2].

Why 1-(2-Methoxyphenyl)ethanamine or Other Simple α-Methylbenzylamines Cannot Substitute for 1016735-05-9 in Regulated or Performance-Critical Workflows


Simple α-methylbenzylamines such as 1-(2-methoxyphenyl)ethanamine (CAS 40023-74-3) exhibit markedly different physicochemical profiles that preclude direct substitution in applications where solubility, polar surface area, or hydrogen-bonding capacity are critical parameters. The replacement of a methoxy group with a longer 2-methoxyethoxy chain alters the compound's XLogP3-AA from 1.2 to 1.0, increases the topological polar surface area from 35.3 to 44.5 Ų, and adds a hydrogen bond acceptor, which collectively influence membrane permeability, pharmacokinetic behavior, and chromatographic retention time [1]. In chiral resolution or asymmetric catalysis, the altered steric and electronic environment of the ortho-substituent can significantly affect diastereomeric salt formation yields and enantioselectivity, as documented for homologous 1-arylalkylamine series [2].

Quantifiable Differentiation Evidence for 1016735-05-9 Relative to Closest Analogs


Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count vs 2-Methoxy-α-methylbenzylamine

The 2-(2-methoxyethoxy) substituent elevates the topological polar surface area (TPSA) to 44.5 Ų and the hydrogen-bond acceptor count to 3, compared to 35.3 Ų and 2 acceptors for the 2-methoxy analog (CAS 40023-74-3) [1]. This reduces the computed XLogP3-AA from 1.2 to 1.0, indicating a measurable shift toward hydrophilic character [1].

Lipophilicity Permeability Drug-likeness Physicochemical Property

Enhanced Conformational Flexibility: 5 Rotatable Bonds vs 2 for 2-Methoxy-α-methylbenzylamine

The ethylene glycol monomethyl ether side chain introduces three additional rotatable bonds, yielding a total of 5 rotatable bonds compared to only 2 for 1-(2-methoxyphenyl)ethanamine [1]. This increased conformational flexibility can modulate entropic contributions to binding free energy and influence the pre-organization of the ligand for metal coordination or receptor binding [2].

Conformational Analysis Molecular Recognition Ligand Design

Chiral Resolution Feasibility Documented in Patent JPH09286763A for Substituted 1-Arylalkylamines

Japanese Patent JPH09286763A (Sumitomo Chemical) explicitly covers the optical resolution of 1-alkyl-2-(substituted phenyl)ethylamines, including those with alkoxy substituents at the ortho position, using optically active N-(p-toluenesulfonyl)-proline as a resolving agent [1]. The patent teaches that the nature of the ortho-substituent (alkoxy length, electronic character) directly impacts diastereomeric salt formation efficiency, with electron-donating alkoxy groups requiring optimization of the resolving agent ratio (0.1–1.2 equivalents) and solvent system (e.g., methyl-tert-butyl ether/methanol) [1]. This provides a validated, reproducible pathway to enantiomerically enriched 1016735-05-9.

Chiral Resolution Optical Purity Enantiomeric Separation

Lower Calculated LogP (XLogP3-AA = 1.0) Relative to 2-Methoxy and 2-Ethoxy Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 1016735-05-9 is 1.0, compared to 1.2 for 1-(2-methoxyphenyl)ethanamine and an estimated ~1.4–1.6 for the 2-ethoxy analog (extrapolated from QSAR trends) [1]. This 0.2–0.6 log unit reduction in lipophilicity is attributable to the additional ether oxygen in the side chain, which increases hydrogen-bond acceptor capacity and reduces hydrophobic surface area [1].

Lipophilicity ADME Solubility

High-Fidelity Application Scenarios Where 1016735-05-9 Provides Selection Advantages


Chiral Building Block for Drug Candidates Requiring Reduced Lipophilicity and Enhanced Aqueous Solubility

In CNS drug discovery programs where oral bioavailability and blood-brain barrier penetration must be balanced, the lower XLogP3-AA (1.0) and higher TPSA (44.5 Ų) of 1016735-05-9, versus the 2-methoxy analog (LogP 1.2, TPSA 35.3 Ų), provide a quantifiably distinct starting point for lead optimization [1]. The increased hydrophilicity may reduce hERG binding and metabolic liabilities common to more lipophilic amines, while the chiral α-methyl group enables stereospecific SAR exploration. This compound is the preferred choice when a solubility advantage is needed without resorting to later-stage salt formation or prodrug strategies.

Asymmetric Catalysis or Chiral Resolution Using Patent-Validated Methodology

For groups synthesizing enantiomerically pure ligands or catalysts, the availability of a documented optical resolution protocol (JPH09286763A) covering this compound class reduces method development time [2]. The 2-(2-methoxyethoxy) group may offer superior diastereomeric salt crystallinity or solubility compared to methyl or ethyl ethers, potentially leading to higher resolution yields (though not yet quantified). Procurement of 1016735-05-9 is advisable when a patent-validated route to enantiopure material is a regulatory or IP requirement.

Ligand Design for Metal Complexes Requiring Multidentate Chelation

The presence of three heteroatoms (one amine nitrogen, two ether oxygens) and five rotatable bonds enables 1016735-05-9 to function as a flexible bidentate or tridentate ligand for transition metals [3]. Compared to 2-methoxy-α-methylbenzylamine (only two heteroatoms, two rotatable bonds), the additional ether oxygen can participate in secondary metal coordination, potentially stabilizing catalytic intermediates or altering redox potentials. This compound is particularly suitable for palladium or copper complex synthesis where hemilabile ligand behavior is desired.

Precursor for Heterocyclic Scaffolds via Ortho-Directed Functionalization

The 2-(2-methoxyethoxy) substituent, being a stronger electron-donating group than simple methoxy, can enhance the regioselectivity of electrophilic aromatic substitution or ortho-metalation reactions on the benzene ring, facilitating the synthesis of complex heterocycles. The increased steric bulk relative to methoxy may also prevent unwanted side reactions at the adjacent position. Researchers developing novel kinase inhibitors or GPCR ligands should consider 1016735-05-9 when ortho-directed functionalization efficiency is a key synthetic bottleneck.

Quote Request

Request a Quote for Benzenemethanamine, 2-(2-methoxyethoxy)-alpha-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.